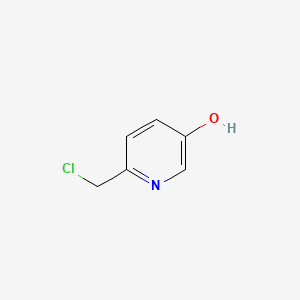

6-(Chloromethyl)pyridin-3-ol

Descripción

Context of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine and its derivatives are fundamental scaffolds in heterocyclic chemistry, a vast field that explores ring structures containing atoms of at least two different elements. numberanalytics.comignited.in These compounds are not merely laboratory curiosities; they are integral components of many natural products, including alkaloids and vitamins. ignited.inresearchgate.net The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a common motif in a myriad of bioactive molecules, underscoring its significance in medicinal chemistry and drug design. ignited.intandfonline.comnih.govresearchgate.net

The incorporation of a pyridine nucleus can significantly influence a molecule's pharmacological activity. nih.govacs.org Pyridine derivatives have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. ignited.intandfonline.com Their prevalence in FDA-approved drugs further highlights their therapeutic importance. nih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological interactions. researchgate.netnih.gov

Structural Significance of the Chloromethyl and Hydroxyl Functionalities in Pyridine Systems

The chemical behavior of 6-(chloromethyl)pyridin-3-ol is largely dictated by its two functional groups: the chloromethyl (-CH₂Cl) group and the hydroxyl (-OH) group.

The chloromethyl group is a key reactive site, particularly for nucleophilic substitution reactions. evitachem.com The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities, making it a valuable handle for constructing more complex molecular architectures. mdpi.com For instance, this group can react with amines, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively.

The hydroxyl group also plays a crucial role in the molecule's reactivity and properties. As a proton donor and acceptor, it can participate in hydrogen bonding, which can influence the molecule's solubility and its interactions with biological targets. nih.gov The hydroxyl group can be oxidized to a carbonyl group or can be a directing group in electrophilic aromatic substitution reactions. Furthermore, the hydroxyl group can be converted into other functional groups, such as ethers or esters, further expanding the synthetic utility of the parent molecule. The presence of both a reactive chloromethyl group and a hydroxyl group on the same pyridine ring offers a platform for a wide range of chemical transformations.

Overview of Research Trajectories for Functionalized Pyridinols

Research into functionalized pyridinols, such as this compound, is driven by their potential as versatile building blocks in the synthesis of complex molecules with valuable properties. researchgate.net The strategic placement of functional groups on the pyridinol core allows for regioselective modifications, leading to a diverse array of derivatives. nih.gov

One major research trajectory focuses on the development of novel synthetic methodologies to access these functionalized pyridinols. acs.orgnih.gov This includes exploring efficient and selective methods for introducing various substituents onto the pyridine ring. acs.org For example, recent advancements have focused on late-stage functionalization, which allows for the modification of complex molecules containing a pyridine core in the final steps of a synthesis. acs.orgnih.gov

Another significant area of research involves the use of functionalized pyridinols as intermediates in the synthesis of biologically active compounds. nih.gov Medicinal chemists are particularly interested in these scaffolds for the development of new therapeutic agents. tandfonline.comnih.gov The ability to readily modify the functional groups allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing the potency and selectivity of drug candidates. Furthermore, functionalized pyridinols are being investigated for their applications in materials science, such as in the development of ligands for catalysis and new materials with specific optical or electronic properties. rsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(chloromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVAQMADKUEUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloromethyl Pyridin 3 Ol and Its Precursors

Direct Halogenation and Chloromethylation Approaches

Direct functionalization of the pyridine (B92270) ring offers an efficient route to introduce the required chloro and chloromethyl substituents. These methods often involve electrophilic substitution reactions, where the regioselectivity is governed by the electronic properties of the pyridine ring and any existing substituents.

Synthetic Routes via Pyridine Derivative Functionalization

The direct halogenation of pyridine precursors is a common strategy. For instance, the chlorination of 5-methylpyridin-3-ol represents an industrially viable route to a related compound, 2-chloro-5-(chloromethyl)pyridin-3-ol (B14833334). This suggests that a similar approach could be adapted for the synthesis of 6-(chloromethyl)pyridin-3-ol, likely starting from a different pyridine precursor. The regioselectivity of halogenation on the pyridine ring can be challenging. However, the use of pyridine N-oxides can provide a practical route to various 2-halo-substituted pyridines under mild conditions, offering high efficiency and regioselectivity. vulcanchem.com

Another approach involves the functionalization of a pre-existing pyridine core. For example, starting with 2-chloro-5-methylpyridine, the methyl group can be transformed into a hydroxymethyl group through a two-step process involving oxidation to an aldehyde followed by reduction. This hydroxymethyl precursor can then be converted to the desired chloromethyl group.

Strategic Use of Chloromethylating Agents (e.g., Formaldehyde (B43269)/Hydrochloric Acid)

The Blanc chloromethylation reaction, which utilizes formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a classic method for introducing chloromethyl groups onto aromatic rings. lookchem.comresearchgate.net This reaction proceeds by protonation of formaldehyde, making the carbon atom highly electrophilic and susceptible to attack by the aromatic π-electrons. researchgate.net The resulting benzyl (B1604629) alcohol intermediate is then rapidly converted to the corresponding chloride. researchgate.net

While highly effective for many aromatic compounds, the application of Blanc chloromethylation to activated systems like phenols can lead to uncontrolled Friedel-Crafts alkylation side reactions. researchgate.net For deactivated aromatic compounds, the use of sulfuric acid in conjunction with formaldehyde and hydrogen chloride is often employed. uni-muenchen.de An alternative for chloromethylation involves the use of chloromethyl methyl ether, which can be particularly useful for substrates that are sensitive to the conditions of the traditional Blanc reaction. researchgate.net

| Reagent System | Catalyst/Conditions | Application | Potential Issues |

| Formaldehyde / HCl | ZnCl₂ | General chloromethylation of aromatic rings lookchem.comresearchgate.net | Formation of carcinogenic bis(chloromethyl) ether researchgate.net |

| Formaldehyde / H₂SO₄ / HCl | - | Chloromethylation of deactivated aromatics uni-muenchen.de | Potential for sulfonation uni-muenchen.de |

| Chloromethyl methyl ether | 60% H₂SO₄ | Chloromethylation of deactivated substrates researchgate.net | - |

Metal-Mediated Functional Group Transformations

Metal-mediated reactions provide powerful tools for the selective functionalization of pyridine rings, often under milder conditions than traditional methods. These approaches include metal-halogen exchange and the use of organometallic reagents to construct key precursors.

Application of Metal-Halogen Exchange in Chloromethyl Group Introduction

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly well-developed for the preparation of organolithium compounds from organochlorides, bromides, and iodides using electropositive metals like lithium. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

This methodology can be applied to introduce a chloromethyl group onto a pyridine ring. For instance, an aryl halide can undergo exchange with an organolithium reagent to form a lithiated arene, which can then be reacted with an appropriate electrophile. wikipedia.org While direct introduction of a chloromethyl group via this method is not explicitly detailed for this compound in the provided context, the principles of metal-halogen exchange suggest its potential applicability, particularly for introducing other functional groups that can be subsequently converted to the chloromethyl moiety. Unusual halogen exchange reactions have also been observed between a metal-coordinated halide and a halomethyl group on a bipyridine ligand, indicating the complexity and potential for novel transformations in these systems. researchgate.net

Precursor Synthesis via Organometallic Reagents (e.g., Grignard Reagents, n-Butyllithium Alternatives)

Organometallic reagents, such as Grignard reagents (organomagnesium compounds) and organolithium compounds, are invaluable for the synthesis of functionalized pyridines. These reagents can be prepared by the reaction of an organic halide with the corresponding metal. wikipedia.orguni-muenchen.de

The synthesis of precursors for this compound can be envisioned using these reagents. For example, a suitably substituted bromopyridine could be converted to its Grignard or organolithium derivative. This organometallic intermediate can then react with an electrophile like formaldehyde to introduce a hydroxymethyl group, which can subsequently be chlorinated. The use of organozinc reagents, which can be prepared from organolithium or Grignard reagents via transmetalation, offers an alternative with potentially different reactivity and functional group tolerance. whiterose.ac.ukd-nb.info The choice of the organometallic reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

| Organometallic Reagent | Preparation | Common Applications |

| Organolithium | Reaction of organic halide with lithium metal or lithium-halogen exchange wikipedia.org | Preparation of other organometallic reagents, nucleophilic addition wikipedia.org |

| Grignard Reagent | Reaction of organic halide with magnesium metal uni-muenchen.de | Nucleophilic addition to carbonyls, cross-coupling reactions acs.org |

| Organozinc Reagent | Transmetalation from organolithium or Grignard reagents whiterose.ac.ukd-nb.info | Cross-coupling reactions, conjugate addition whiterose.ac.uk |

Nucleophilic Substitution Reactions in Pyridine Framework Construction

Nucleophilic substitution is a fundamental reaction type for modifying the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes positions 2, 4, and 6 susceptible to nucleophilic attack. matanginicollege.ac.in

The chloromethyl group itself is a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. For instance, the chlorine atom can be displaced by amines, thiols, or alkoxides. This reactivity is crucial for the further elaboration of this compound into more complex target molecules.

In the context of synthesizing the precursor, 2-chloro-5-(hydroxymethyl)pyridine, a two-step process involving nucleophilic substitution is employed. 2-Chloro-5-chloromethylpyridine reacts with sodium acetate (B1210297) to form the corresponding acetate ester, which is then hydrolyzed to yield the hydroxymethyl derivative. This highlights how nucleophilic substitution can be strategically used to manipulate functional groups on the pyridine ring. The hydroxyl group at the 3-position of the target molecule, this compound, also influences the reactivity of the pyridine ring and can participate in or direct subsequent reactions.

Incorporation of Chloromethyl Groups through Nucleophilic Pathways

The introduction of a chloromethyl group onto a pyridine ring is a crucial step in the synthesis of this compound. While electrophilic aromatic substitution is a common strategy, nucleophilic pathways can also be employed, particularly when starting with appropriately functionalized precursors.

One established method involves the reaction of a hydroxypyridine precursor with a chloromethylating agent. For instance, 5-chloro-2-hydroxypyridine (B146416) can be reacted with agents like a combination of formaldehyde and hydrochloric acid. However, this classical approach often suffers from low yields, around 20%, due to the formation of side products. To enhance the efficiency of such reactions, phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be utilized.

Another approach is the chlorination of a methyl-substituted pyridine precursor. Radical chlorination, using chlorine gas (Cl₂) with a radical initiator like di-tert-butyl peroxide (DTBP), can be employed. This method is often preferred for large-scale production due to the lower cost of reagents. For example, the chlorination of 2-methyl-3-(trifluoromethyl)pyridine (B3079425) using this method proceeds at 80–100°C in a solvent like chlorobenzene, albeit with moderate yields of approximately 68%.

A multi-step process starting from 3-picoline (3-methylpyridine) has also been developed. This involves a two-stage chlorination process. In the first stage, 3-picoline reacts with chlorine gas in an aqueous medium with an iron(III) chloride catalyst to produce 2-chloro-5-methylpyridine. A subsequent chlorination step introduces the chloromethyl group.

The table below summarizes various methods for the incorporation of a chloromethyl group.

| Method | Precursor | Reagents | Key Conditions | Yield | Reference |

| Classical Chloromethylation | 5-chloro-2-hydroxypyridine | HCl/formaldehyde | - | ~20% | |

| Radical Chlorination | 2-Methyl-3-(trifluoromethyl)pyridine | Cl₂, DTBP | 80–100°C, Chlorobenzene | ~68% | |

| Two-Stage Chlorination | 3-Methylpyridine | Cl₂, FeCl₃ catalyst | 40-60°C, aqueous medium | - |

Synthesis Utilizing Amines and Pyridine Derivatives

The synthesis of substituted pyridines, including precursors to this compound, can be achieved through reactions involving amines and functionalized pyridine derivatives. A common strategy is the nucleophilic substitution of a leaving group on the pyridine ring by an amine.

For example, a related compound, 2-amino-5-(chloromethyl)pyridin-3-ol, can be synthesized by reacting 2-chloro-5-(chloromethyl)pyridin-3-ol with an aliphatic amine such as methylamine (B109427). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures ranging from 80 to 100°C for 6 to 12 hours. The yields for such reactions are reported to be in the range of 42–63%.

In a similar vein, 3-chloromethyl- Current time information in Bangalore, IN.nih.govbohrium.comtriazolo[4,3-a]pyridine can undergo nucleophilic displacement with methylamine to produce methyl- Current time information in Bangalore, IN.nih.govbohrium.comtriazolo[4,3-a]pyridin-3-ylmethyl-amine. researchgate.net This highlights the general utility of using amines to introduce nitrogen-containing substituents onto chloromethylated pyridine scaffolds.

The following table details a representative reaction of a chloromethylated pyridine with an amine.

| Precursor | Amine | Solvent | Conditions | Yield | Product | Reference |

| 2-chloro-5-(chloromethyl)pyridin-3-ol | Methylamine | DMF | 80–100°C, 6–12 h | 42–63% | 2-amino-5-(chloromethyl)pyridin-3-ol |

Ring-Forming Reactions for Pyridine Core Synthesis

The construction of the pyridine ring itself is a fundamental aspect of synthesizing this compound. Several methodologies exist for this purpose, including rearrangements of heterocyclic precursors and multicomponent reactions.

Rearrangement of Furan (B31954) Derivatives to 3-Hydroxypyridines

A well-established and versatile method for the synthesis of 3-hydroxypyridines involves the ring expansion of furan derivatives. dur.ac.uk Specifically, 2-acylfurans can be rearranged into 3-hydroxypyridines by heating them with ammonia (B1221849) under pressure. dur.ac.ukcdnsciencepub.com This method is attractive due to its potential for high yields and the ready availability of a wide range of functionalized furan precursors. dur.ac.uk

The reaction is typically carried out in an alcoholic solution of ammonia in a sealed tube at temperatures around 170°C for approximately 15 hours. cdnsciencepub.com The mechanism is believed to proceed through the formation of a ketimine, followed by ring cleavage and subsequent cyclization to form the hydroxypyridine derivative. cdnsciencepub.com This ring expansion has been shown to be tolerant of various substituents on the furan ring. dur.ac.uk For instance, the reaction of 2-furaldehyde with ammonia in a sealed Carius tube at 110°C for 12 hours yields 3-hydroxy-6-methylpyridine, albeit in a modest 32% yield. dur.ac.uk Patents have described similar transformations of 2-acylfurans with aqueous or alcoholic ammonia at temperatures between 150-200°C and pressures of 25-50 kgf/cm², with reported yields up to 51.9%. google.com More recent developments have shown that the use of certain nitrogen-containing compounds can significantly increase the yield of 3-hydroxypyridine (B118123) derivatives to as high as 83-92%. google.com

The table below provides examples of the rearrangement of furan derivatives to 3-hydroxypyridines.

| Furan Precursor | Reagents | Conditions | Yield | Product | Reference |

| 2-Furaldehyde | Ammonia | 110°C, 12 h, sealed tube | 32% | 3-hydroxy-6-methylpyridine | dur.ac.uk |

| 5-methyl-2-propionylfuran | Ammonium (B1175870) salt, aqueous/alcoholic ammonia | 150-200°C, 2-6 h, 25-50 kgf/cm² | 51.9% | 2-ethyl-6-methyl-3-hydroxypyridine | google.com |

| 2-(4-methoxybenzoyl) furan | 25% aqueous ammonia, p-butylurea | 210°C, 2 h, 4.5-5.0 MPa | 91.5% | 2-(4-methoxyphenyl)-3-hydroxypyridine | google.com |

Multicomponent Reactions in Pyridine Annulation (e.g., Hantzsch-type Syntheses)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines from simple starting materials in a single step. bohrium.comresearchgate.net The Hantzsch pyridine synthesis is a classic example of an MCR, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org

The initial product of the Hantzsch synthesis is a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. wikipedia.orgorganic-chemistry.org A key driving force for this final step is the formation of the stable aromatic pyridine ring. wikipedia.org

A notable variation of the Hantzsch synthesis that leads to 3-hydroxypyridine derivatives involves the use of cyanoacetamide. For example, the reaction of ethoxyacetyl acetone (B3395972) with cyanoacetamide can produce 3-cyano-4-ethoxymethyl-2-hydroxy-6-methylpyridine, a precursor for Vitamin B6 which shares the 3-hydroxypyridine core. scribd.com This demonstrates the adaptability of the Hantzsch-type reaction for accessing pyridines with the desired substitution pattern.

Green Chemistry and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the synthesis of chemical compounds, including pyridine derivatives. bohrium.comresearchgate.net

Development of Milder Reaction Conditions and Reagents

A key focus of green chemistry in pyridine synthesis is the development of milder reaction conditions and the use of less hazardous reagents. nih.govacs.org Multicomponent reactions are inherently considered a green methodology due to their high atom economy, reduced number of steps, and often shorter reaction times, which leads to energy savings and less waste generation. nih.govbohrium.com

The use of greener solvents is another important aspect. Researchers have successfully employed water or ethanol (B145695) as reaction media for the synthesis of pyridine derivatives. nih.govresearchgate.net For instance, one-pot four-component reactions have been carried out in ethanol under microwave irradiation, a technique known for its ability to accelerate reactions and improve yields under milder conditions. nih.govacs.org This approach has been shown to produce pyridine derivatives in excellent yields (82–94%) with significantly reduced reaction times (2–7 minutes) compared to conventional heating methods. nih.govacs.org

The development of reusable catalysts is also a cornerstone of green synthetic chemistry. bohrium.comresearchgate.net Heterogeneous catalysts, such as nanocatalysts, are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst cost. researchgate.net For example, copper nanoparticles on charcoal have been used as a catalyst for the four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, demonstrating good to excellent yields. researchgate.net

The following table summarizes some green chemistry approaches for pyridine synthesis.

| Green Approach | Methodology | Key Features | Reference |

| Microwave-assisted Synthesis | One-pot, four-component reaction in ethanol | Excellent yields (82-94%), short reaction times (2-7 min) | nih.govacs.org |

| Use of Green Solvents | Four-component reaction in water | Milder and faster reaction conditions, good-to-excellent yields | researchgate.net |

| Reusable Nanocatalysts | Four-component coupling reaction with Cu/C catalyst | Good to excellent yields, catalyst reusability | researchgate.net |

Evaluation of Scalable and Environmentally Benign Processes

The industrial synthesis of this compound necessitates methodologies that are not only efficient and high-yielding but also scalable and environmentally responsible. Evaluation of the synthetic pathway, from starting materials to the final chlorination step, reveals significant opportunities for the application of green chemistry principles. Key areas of focus include the use of renewable precursors, the selection of chlorinating agents, and the implementation of process intensification technologies like continuous flow chemistry.

Greener Synthesis of the Precursor: 6-(Hydroxymethyl)pyridin-3-ol (B1203515)

A significant advancement toward a more sustainable process is the synthesis of the key precursor, 6-(hydroxymethyl)pyridin-3-ol, from bio-based feedstocks. Traditional heterocyclic syntheses often rely on petroleum-derived starting materials. However, research has demonstrated that 6-(hydroxymethyl)pyridin-3-ol can be synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from the dehydration of carbohydrates like glucose. biosynth.com One notable route involves the reaction of HMF with urea. biosynth.com Another approach utilizes the reductive amination of 5-(hydroxymethyl)-2-furaldehyde with an amino acid, followed by a mild oxidation step to yield a pyridinium-3-ol derivative. researchgate.net

The use of HMF as a starting material is a cornerstone of a greener process for the following reasons:

Renewable Feedstock: It shifts the reliance from fossil fuels to renewable biomass.

Atom Economy: These routes can be designed to be highly atom-economical, minimizing waste.

Reduced Hazard: It avoids the use of more hazardous starting materials common in classical pyridine synthesis.

The Chlorination Step: A Critical Evaluation

The conversion of 6-(hydroxymethyl)pyridin-3-ol to this compound is the final and most critical transformation. Traditional methods overwhelmingly rely on harsh chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). mdpi.com

Traditional Chlorination Methods and Their Environmental Impact Commonly, the reaction is performed by treating the alcohol with thionyl chloride, often under reflux conditions in an anhydrous solvent. mdpi.com While effective on a lab scale, this method presents considerable drawbacks for large-scale, environmentally benign production.

| Chlorinating Agent | Typical Conditions | Advantages | Scalability & Environmental Drawbacks | Citation |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Anhydrous solvents (e.g., toluene, dichloromethane), reflux temperature (80-110°C) | Effective, readily available | - Generates toxic SO₂ gas byproduct

| mdpi.com |

| Phosphorus Oxychloride (POCl₃) | Controlled temperature, often with a base | Strong chlorinating agent | - Produces corrosive phosphoric acid waste

|

Process Intensification for Scalability

To address the challenges of scalability and safety, modern process research emphasizes process intensification, particularly the use of continuous flow reactors. For similar chemical transformations, continuous flow processes have been shown to offer superior control over reaction parameters.

Potential Application of Continuous Flow to this compound Synthesis:

Enhanced Safety: By maintaining only a small volume of the reaction mixture at elevated temperatures at any given time, the risks associated with exothermic reactions and handling hazardous reagents are significantly minimized.

Precise Control: Continuous flow reactors allow for precise control over temperature, pressure, and residence time, which can be fine-tuned to maximize conversion and minimize the formation of impurities. For the chlorination of a related compound, 4-methylpyridin-3-ol, a continuous flow process using SOCl₂ achieved 92% conversion with an 88% isolated yield and a short residence time of 10 minutes.

Improved Purity: The enhanced control can reduce the formation of byproducts like the over-chlorinated 2-chloro-6-(chloromethyl)pyridine, simplifying purification which might otherwise require extensive chromatography. mdpi.com

While specific research on a continuous flow synthesis for this compound is not widely published, the successful application to analogous pyridine systems strongly suggests its feasibility and potential benefits for creating a more scalable and controlled manufacturing process. The development of such a process, ideally coupled with a greener chlorinating agent, would represent a significant step towards an optimized industrial synthesis.

Reaction Mechanisms and Derivatization Strategies of 6 Chloromethyl Pyridin 3 Ol

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary site for nucleophilic attack on 6-(chloromethyl)pyridin-3-ol is the benzylic-like carbon of the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is central to the derivatization of the molecule.

The chloromethyl group of this compound and related structures readily undergoes substitution reactions with various nucleophiles. smolecule.com This reactivity allows for the introduction of diverse functional groups, significantly expanding its synthetic utility.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding aminomethylpyridine derivatives. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF). For instance, the reaction of analogous chloro-substituted pyridines with aliphatic amines like methylamine (B109427) proceeds via displacement of the chlorine atom. In related systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, reactions with methylamine have been shown to be regioselective, with substitution occurring preferentially at the pyrimidine (B1678525) ring rather than the chloromethyl group under specific conditions. mdpi.comresearchgate.net However, forcing conditions or different substrates allow for substitution at the chloromethyl position. mdpi.com

Azides: The azide (B81097) functional group can be introduced by reacting the chloromethyl compound with an azide salt, such as sodium azide. This reaction is a common method for synthesizing benzyl-type azides, which are precursors to amines via reduction or can be used in cycloaddition reactions. sdu.dkacs.org

Cyanides: Nucleophilic substitution with cyanide salts, such as sodium or potassium cyanide, yields the corresponding pyridylacetonitrile derivative. This reaction is a powerful tool for carbon-chain extension.

The table below summarizes typical nucleophilic substitution reactions at the chloromethyl group.

Table 1: Nucleophilic Substitution with Various Nucleophiles

| Nucleophile | Reagent Example | Product Functional Group | Typical Conditions |

|---|---|---|---|

| Amine | Methylamine | Secondary Amine | Polar aprotic solvent (e.g., DMF), 80–100°C. |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Solvent (e.g., DMF), room temperature to mild heating. sdu.dk |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Polar aprotic solvent (e.g., DMSO, DMF) |

| Thiol | Ethanethiol | Thioether (-SR) | Base (e.g., K₂CO₃, NaH) to deprotonate the thiol. |

While specific kinetic studies on this compound are not widely reported, the mechanism of nucleophilic substitution at the chloromethyl group can be inferred from studies on analogous benzylic and pyridylic halides. These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nucleophile, solvent, and the electronic nature of the pyridine (B92270) ring.

Kinetic studies on the reaction of phenacyl bromides with pyridine nucleophiles have shown that the mechanism can change from a rate-determining formation of a tetrahedral intermediate to its breakdown as the basicity of the nucleophile increases. acs.org For chloromethylation reactions, kinetic data often suggest the formation of a highly reactive electrophilic intermediate, such as a methoxymethyl cation, which then reacts with the aromatic substrate. acs.org In the case of this compound, the pyridine nitrogen and the hydroxyl group can influence the stability of a potential carbocation intermediate at the benzylic position, possibly favoring an S(_N)1-like mechanism under certain conditions. The reaction pathway can also be influenced by autocatalytic effects, where a product of the reaction accelerates the rate. aip.org

Redox Chemistry of the Pyridinol and Chloromethyl Groups

The hydroxyl and chloromethyl functionalities of this compound are susceptible to oxidation and reduction, respectively, providing further avenues for derivatization.

The secondary alcohol (hydroxyl) group on the pyridine ring can be oxidized to the corresponding ketone (a pyridinone). smolecule.com The choice of oxidizing agent is crucial to achieve the desired transformation without affecting the chloromethyl group.

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can convert the hydroxyl group to a carbonyl group.

Chromium-based reagents: Reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC) are effective for this oxidation. PCC is a milder reagent, often used for the selective oxidation of alcohols to aldehydes or ketones in dichloromethane (B109758) at room temperature. researchgate.net

Hydrogen peroxide (H₂O₂): In some synthetic routes for related compounds, hydrogen peroxide in an acidic medium catalyzed by tungstic acid has been used to introduce a hydroxyl group via oxidation.

Table 2: Oxidation of the Hydroxyl Group

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 6-(Chloromethyl)pyridin-3(2H)-one | Acidic or neutral aqueous solution. |

| Pyridinium Chlorochromate (PCC) | 6-(Chloromethyl)pyridin-3(2H)-one | Dichloromethane (CH₂Cl₂), room temperature. researchgate.net |

The chloromethyl group can be reduced through several pathways, including complete removal of the chlorine atom (hydrogenolysis) or conversion to a methyl group.

Catalytic Hydrogenation: This is a common method for the hydrogenolysis of benzyl-type halides. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source can replace the chlorine atom with hydrogen, yielding 6-methylpyridin-3-ol.

Hydride Reducing Agents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce the chloromethyl group. Depending on the conditions, this could lead to the formation of 6-methylpyridin-3-ol.

Hydrolysis: While not a reduction in the formal sense of changing oxidation state, the chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH) under aqueous base conditions (e.g., NaOH).

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, further functionalizing the this compound scaffold. These reactions can target either the pyridine ring itself or use the chloromethyl group as a coupling partner.

The pyridine ring, particularly if converted to a halopyridine derivative, can participate in various palladium-catalyzed cross-coupling reactions. For example, a chloro group on the pyridine ring can undergo Suzuki-Miyaura coupling with aryl boronic acids to form biaryl structures.

More directly relevant to this compound, the chloromethyl group acts as an sp³-hybridized electrophile. Modern cross-coupling methods, such as reductive cross-electrophile coupling (CEC), enable the reaction between two different electrophiles, like an aryl halide and an alkyl halide (such as the chloromethyl group). tcichemicals.com These reactions, often catalyzed by nickel and sometimes involving a photoredox catalyst, allow for the formation of a C(sp²)-C(sp³) bond, connecting the methyl carbon to an aryl or heteroaryl group. tcichemicals.comacs.org

Furthermore, radical C(sp³)–H functionalization reactions, initiated by hydrogen-atom transfer (HAT), represent an advanced strategy to create new bonds, although this would typically apply to the methyl group after reduction of the chloride. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Methylpyridin-3-ol |

| 6-(Hydroxymethyl)pyridin-3-ol (B1203515) |

| 6-(Aminomethyl)pyridin-3-ol (B1396202) |

| 6-(Azidomethyl)pyridin-3-ol |

| 6-(Cyanomethyl)pyridin-3-ol (Pyridylacetonitrile) |

| 6-(Chloromethyl)pyridin-3(2H)-one |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine |

| Sodium Azide |

| Sodium Cyanide |

| Potassium Cyanide |

| Dimethylformamide (DMF) |

| Methylamine |

| Potassium Permanganate (KMnO₄) |

| Chromium Trioxide (CrO₃) |

| Pyridinium Chlorochromate (PCC) |

| Lithium Aluminum Hydride (LiAlH₄) |

| Palladium on Carbon (Pd/C) |

| Sodium Hydroxide (NaOH) |

| Aryl boronic acids |

| Ethanethiol |

| Potassium Carbonate (K₂CO₃) |

| Sodium Hydride (NaH) |

| Sodium Methoxide |

| Tungstic acid |

| Hydrogen Peroxide (H₂O₂) |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of derivatives of this compound, such as 2-chloro-5-(chloromethyl)pyridin-3-ol (B14833334), the Suzuki-Miyaura coupling is a notable application. This reaction typically involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.

For a compound like 2-chloro-5-(chloromethyl)pyridin-3-ol, the chlorine atom on the pyridine ring is the primary site for the Suzuki-Miyaura reaction. For instance, the reaction of 2-chloro-5-(chloromethyl)pyridin-3-ol with phenylboronic acid, using a catalyst system like Pd(PPh₃)₄ and a base such as sodium carbonate, results in the formation of 5-(chloromethyl)-2-phenylpyridin-3-ol. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. acs.org

The following table summarizes a typical Suzuki-Miyaura reaction involving a derivative of this compound:

| Reactants | Catalyst System | Product | Yield |

| 2-chloro-5-(chloromethyl)pyridin-3-ol, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(chloromethyl)-2-phenylpyridin-3-ol | Not specified |

Table 1: Example of a Suzuki-Miyaura reaction.

Formation of C-N, C-O, C-S, and C-C Bonds

The chloromethyl group (-CH₂Cl) on the pyridine ring is a reactive site for nucleophilic substitution reactions, enabling the formation of various new bonds.

C-N Bond Formation: The reaction of this compound with various amines leads to the formation of a C-N bond, displacing the chloride ion. This is a common strategy for synthesizing a wide range of pyridine derivatives with potential biological activity. For example, reaction with piperazine (B1678402) can yield intermediates for Factor Xa inhibitors. The conditions for these reactions typically involve polar aprotic solvents like DMF and heating.

C-O Bond Formation: Alkoxides or phenoxides can react with the chloromethyl group to form ethers. This reaction proceeds via a Williamson ether synthesis mechanism, where the oxygen nucleophile attacks the electrophilic carbon of the chloromethyl group.

C-S Bond Formation: Thiols and their corresponding thiolates are excellent nucleophiles for reacting with the chloromethyl group to form thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

C-C Bond Formation: The chloromethyl group can also participate in C-C bond-forming reactions. For instance, it can react with carbanions or other carbon nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, can also be employed to form C-C bonds at this position. thieme-connect.de

The table below provides examples of bond-forming reactions with a related compound, 2-chloro-5-(chloromethyl)pyridine, which illustrates the reactivity of the chloromethyl group.

| Bond Type | Nucleophile/Reagent | Reaction Type | Product Type |

| C-N | Aliphatic amines (e.g., methylamine) | Nucleophilic Substitution | 2-amino-5-(chloromethyl)pyridin-3-ol derivatives |

| C-C | Phenylboronic acid | Suzuki-Miyaura Coupling | 5-benzyl-2-chloropyridine |

Table 2: Examples of Bond Formation Reactions. thieme-connect.de

Advanced Derivatization for Specific Chemical Synthesis

The versatile reactivity of this compound allows for its incorporation into more complex molecular architectures for specific applications.

Ligand Synthesis for Coordination Chemistry

The pyridine nitrogen and the hydroxyl group of this compound, along with functional groups introduced via derivatization of the chloromethyl group, can act as coordination sites for metal ions. This makes it a valuable precursor for synthesizing multidentate ligands for coordination chemistry. researchgate.netcardiff.ac.uk

By reacting the chloromethyl group with molecules containing other donor atoms (e.g., nitrogen, sulfur, or phosphorus), ligands with varying denticity and electronic properties can be prepared. For example, reaction with a molecule containing a pyrazole (B372694) moiety can lead to the formation of a bidentate or tridentate ligand. mdpi.com These ligands can then be used to form coordination complexes with various transition metals, which may have applications in catalysis or materials science. researchgate.netmdpi.com The synthesis of Schiff base ligands, for example, is a common strategy in coordination chemistry due to their straightforward synthesis and tunable properties. researchgate.net

Modification for Attachment to Solid Supports and Materials

The reactive chloromethyl group of this compound provides a convenient handle for covalent attachment to solid supports, such as polymers or silica (B1680970) gel. researchgate.netscispace.com This immobilization is crucial for various applications, including solid-phase organic synthesis, catalysis, and the preparation of functional materials.

The most common method for attachment involves the nucleophilic displacement of the chloride by a functional group on the solid support, such as an amine or a hydroxyl group. researchgate.netscispace.com For instance, an aminomethyl-functionalized polystyrene resin can react with the chloromethyl group to form a secondary amine linkage, tethering the pyridine derivative to the solid support. scispace.com This approach allows for the easy separation of the supported reagent or catalyst from the reaction mixture, simplifying purification and enabling recycling. The development of resins like the REM (regenerated Michael acceptor) resin, which can be synthesized via cycloaddition reactions on a solid support, highlights the advanced strategies used for creating functionalized solid phases. researchgate.net

Applications of 6 Chloromethyl Pyridin 3 Ol in Advanced Organic Synthesis and Chemical Sciences

Utility as a Versatile Building Block in Organic Synthesis

The dual reactivity of 6-(Chloromethyl)pyridin-3-ol, stemming from its distinct functional groups, establishes it as a foundational building block in synthetic organic chemistry. The chloromethyl group serves as an electrophilic site, ideal for nucleophilic substitution reactions, while the hydroxyl group and the pyridine (B92270) nitrogen offer sites for further functionalization and coordination. This versatility allows chemists to employ it in the synthesis of a wide array of more complex molecules.

The primary utility of this compound in organic synthesis lies in its role as a scaffold for constructing more elaborate heterocyclic frameworks. The reactive chloromethyl moiety is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, enabling the introduction of new side chains and the formation of larger, fused ring systems. smolecule.com This reactivity is fundamental to building molecules with specific steric and electronic properties required for various applications.

For instance, the synthesis of pyridin-thioether ligands can be achieved through the nucleophilic attack of a thiolate species on the chloromethyl group of a pyridine precursor. researchgate.net This reaction strategy demonstrates how the compound can be used to link the pyridinol core to other molecular fragments, creating bidentate or multidentate ligand structures. Furthermore, its derivatives can serve as intermediates in the synthesis of other complex organic molecules, including those with multiple halogen substitutions or other functional groups designed for specific synthetic targets.

In medicinal chemistry, this compound functions as a key strategic intermediate for the development of new therapeutic agents. Its pyridine core is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. The compound's functional groups allow for its incorporation into larger molecules that can interact with biological targets like enzymes and receptors.

Research has shown that derivatives of this compound are valuable in developing compounds with potential antimicrobial, anti-inflammatory, and anticancer properties. A significant application is in the synthesis of precursors for Factor Xa inhibitors, which are a class of anticoagulants. The chloromethyl group undergoes nucleophilic displacement with amines, such as piperazine (B1678402), to produce these critical intermediates with high yields. Similarly, it is used in the synthesis of neonicotinoid analogs, a major class of insecticides, through condensation with nitroguanidine. The ability to easily modify the structure makes it an important tool for researchers studying structure-activity relationships to optimize the efficacy of potential drug candidates.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactivity | Potential Reactions |

| -CH₂Cl (Chloromethyl) | Electrophilic | Nucleophilic Substitution (with amines, thiols, alkoxides) |

| -OH (Hydroxyl) | Nucleophilic / Acidic | Oxidation, Etherification, Esterification, Hydrogen Bonding |

| Pyridine Nitrogen | Basic / Nucleophilic | N-alkylation, Coordination to Metals |

Role in Materials Science and Catalysis

The applications of this compound extend beyond pharmaceuticals into the realms of materials science and catalysis, where its unique chemical handles can be exploited to create functional materials and efficient catalytic systems.

Functionalized polymers are macromolecules that have specific chemical groups attached to them, imparting tailored properties for advanced applications. routledge.com While direct polymerization of this compound is not commonly cited, its structure is analogous to functional monomers like 4-chloromethyl styrene, which are widely used in polymer chemistry. asianpubs.org The reactive chloromethyl group is the key feature that allows for the incorporation of the pyridinol moiety into polymer structures. asianpubs.org

This can be achieved in several ways:

Post-polymerization modification : A pre-formed polymer containing reactive sites can be treated with this compound to graft the functional unit onto the polymer backbone.

Monomer synthesis : The chloromethyl group can be reacted with a molecule containing a polymerizable group (like a vinyl or acrylate (B77674) group) to create a new functional monomer. This monomer can then be copolymerized with other monomers to introduce the pyridinol functionality into the final material. acs.org

Introducing the pyridinol group into a polymer can modify its properties, such as thermal stability, solubility, and its ability to coordinate with metal ions, opening up applications in sensors, specialty coatings, and smart materials. routledge.com

The structure of this compound is well-suited for the development of ligands for catalysis. The pyridine nitrogen and the hydroxyl oxygen can act as a bidentate chelate, binding to and stabilizing a metal center. Furthermore, the chloromethyl group can be used to attach the pyridine unit to a larger molecular or polymeric support, or to create more complex, multidentate ligands. researchgate.net

Pyridine derivatives are known to be effective ligands in various catalytic processes. arabjchem.org For example, pyridin-thioether ligands, which can be synthesized from chloromethyl pyridine precursors, have been used to create palladium(0)-olefin complexes that are active in catalysis. researchgate.net By modifying the substituents on the pyridine ring, researchers can fine-tune the electronic and steric environment around the metal center, thereby controlling the activity and selectivity of the catalyst. This makes this compound a valuable precursor for creating custom catalytic scaffolds for specific organic transformations. arabjchem.org

Precursor for Advanced Ligand Architectures

Building upon its role in catalysis, this compound is a crucial precursor for crafting advanced ligand architectures. A ligand's effectiveness often depends on its three-dimensional structure and the precise positioning of its donor atoms. The defined stereochemistry of the pyridine ring combined with the reactivity of the chloromethyl group provides a reliable platform for constructing sophisticated ligands. researchgate.net

The chloromethyl group acts as a reactive handle to connect the pyridinol core to other donor fragments. For example, reaction with molecules containing amine or thiol groups can lead to the formation of bidentate (N,N or N,S) or tridentate ligands. researchgate.net This synthetic strategy is essential for developing ligands that can form stable complexes with a wide range of metals, which is critical for applications in catalysis, bioinorganic chemistry, and medical imaging. nih.govevitachem.com Research into positron emission tomography (PET) radioligands for imaging nicotinic acetylcholine (B1216132) receptors has utilized similar chloromethyl-substituted pyridines as key intermediates to build complex molecular structures designed to bind to specific biological targets. nih.gov This highlights the role of such precursors in designing highly specialized molecules for advanced scientific applications.

Design and Synthesis of Multidentate Ligands

The synthesis of multidentate ligands, which can form multiple bonds with a central metal ion, is a cornerstone of coordination chemistry. cardiff.ac.uk The compound this compound serves as an excellent electrophilic precursor for creating such ligands. mdpi.com Its chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of additional coordinating moieties. researchgate.net

The design of these ligands often revolves around creating specific coordination environments that can stabilize various metal ions in different oxidation states. evitachem.com Researchers have successfully synthesized a variety of multidentate ligands by reacting this compound with appropriate nucleophiles. For instance, reaction with amines or thiols bearing other donor groups (like pyridyl, pyrazolyl, or carboxylate functions) leads to the formation of ligands with N,N'-, N,S-, or N,O-donor sets.

A general synthetic approach involves the deprotonation of a suitable nucleophile with a base to enhance its reactivity, followed by its reaction with this compound. The choice of solvent and reaction temperature is crucial to optimize the yield and prevent side reactions.

Table 1: Examples of Multidentate Ligands Synthesized from Pyridine Derivatives

| Ligand Type | Synthetic Strategy | Potential Applications |

|---|---|---|

| Pincer (Se,N,Se) Ligands | Reaction with PhSe⁻ | Catalysis, formation of stable palladium complexes. acs.org |

| Pyridylthioether Ligands | Nucleophilic attack of thiolate on a chloromethylpyridine derivative. | Catalysis, stabilization of metal-olefin complexes. researchgate.net |

| Trisyl-based S- or N-containing Ligands | Reaction with a trisyl synthon followed by treatment with MeLi. | Synthesis of unique transition-metal complexes. nih.gov |

The resulting multidentate ligands are instrumental in various catalytic processes, including carbon-carbon coupling reactions and hydroboration, by stabilizing the metal centers. evitachem.com

Biomimetic Applications in Metal Coordination Chemistry

Biomimetic chemistry seeks to mimic biological systems to understand their functions and develop new catalysts and materials. In bioinorganic chemistry, a significant focus is on replicating the active sites of metalloenzymes. mdpi.com Many enzymes feature metal ions coordinated by amino acid residues, often histidine, which contains an imidazole (B134444) ring structurally similar to pyridine.

The structural and electronic properties of this compound make it an ideal scaffold for constructing ligands that mimic the coordination environment of metal ions in biological systems. frontiersin.org The pyridine ring mimics the imidazole group of histidine, while the hydroxyl group can act as a hydrogen bond donor or acceptor, influencing the secondary coordination sphere of the metal complex. This is crucial for substrate binding and catalysis in many enzymes. researchgate.net

Researchers have synthesized biomimetic complexes using ligands derived from this compound to model the active sites of enzymes like metallohydrolases. frontiersin.org These synthetic analogues allow for detailed spectroscopic and mechanistic studies that are often difficult to perform on the native enzymes. For example, dinuclear metal complexes, where two metal ions are held in close proximity by a bridging ligand, have been prepared to mimic the active sites of enzymes that catalyze the hydrolysis of phosphate (B84403) esters. frontiersin.orgfrontiersin.org

Table 2: Research Findings in Biomimetic Metal Coordination

| Biomimetic Target | Ligand Design Principle | Key Research Finding |

|---|---|---|

| Metallohydrolases | Use of 1,3-bis(bis(pyridin-2-ylmethyl)amino)propan-2-ol (B38337) to create a dinuclear Ni(II) center. | The complex exhibited phosphatase activity, demonstrating the potential of such systems to model enzymatic hydrolysis. frontiersin.org |

| Copper Nitrite (B80452) Reductase | Tridentate ligands with a pendant propan-1-ol group. | The hydroxyl group was hypothesized to aid in the protonation step during nitrite reduction, highlighting the role of the secondary coordination sphere. researchgate.net |

These biomimetic studies not only enhance our understanding of biological processes but also pave the way for the development of new catalysts with enzyme-like activity and selectivity.

Spectroscopic Characterization and Computational Investigations of 6 Chloromethyl Pyridin 3 Ol and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

One-Dimensional (1D) NMR:

¹H NMR: A proton NMR spectrum of 6-(chloromethyl)pyridin-3-ol would be expected to show distinct signals for each chemically non-equivalent proton. The pyridine (B92270) ring protons would appear in the aromatic region, with their chemical shifts and coupling patterns providing information about their relative positions. The chloromethyl (-CH₂Cl) protons would likely appear as a singlet in the aliphatic region. The hydroxyl (-OH) proton would present as a broad singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbon of the chloromethyl group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to distinguish between CH, CH₂, and CH₃ groups, although only CH and CH₂ are present in this molecule besides quaternary carbons.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.0-8.2 | d | ~2-3 |

| H4 | ~7.2-7.4 | dd | ~8-9, ~2-3 |

| H5 | ~7.1-7.3 | d | ~8-9 |

| -CH₂Cl | ~4.5-4.7 | s | N/A |

| -OH | Variable | br s | N/A |

Note: This table represents predicted values based on general principles of NMR spectroscopy for similar structures. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145-150 |

| C3 | ~155-160 |

| C4 | ~125-130 |

| C5 | ~120-125 |

| C6 | ~140-145 |

| -CH₂Cl | ~45-50 |

Note: This table represents predicted values based on general principles of NMR spectroscopy for similar structures.

Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for establishing unambiguous structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between adjacent protons on the pyridine ring (e.g., between H4 and H5), confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It would definitively link the signals of H2, H4, and H5 to their corresponding carbon atoms (C2, C4, C5) and the -CH₂Cl protons to the chloromethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons (like C3 and C6) by observing correlations from nearby protons. For instance, the -CH₂Cl protons would show a correlation to C6 and likely C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide insights into the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. Techniques like electrospray ionization (ESI) are commonly used. For this compound (C₆H₆ClNO), HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion, confirming its atomic composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller, charged fragments. The pattern of fragmentation provides valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of a chlorine radical, the chloromethyl group, or other neutral fragments, helping to piece together the molecular structure.

Interactive Table 3: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Expected m/z |

| C₆H₆ClNO | 143.0138 | [M+H]⁺ | 144.0211 |

| C₆H₆ClNO | 143.0138 | [M-H]⁻ | 142.0065 |

Note: These are theoretical values. Experimental data would confirm the elemental composition.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) Spectroscopy) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making FTIR an excellent method for functional group identification.

For this compound, the FTIR spectrum would be expected to show several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.

Bands around 2850-2960 cm⁻¹ from the aliphatic C-H stretching of the chloromethyl group.

Characteristic C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

A C-O stretching vibration around 1200-1300 cm⁻¹.

A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region.

Although a published spectrum for the specific compound was not located, these predicted bands are based on well-established correlation tables. orientjchem.org

Interactive Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=N / C=C stretch (ring) | 1400 - 1600 | Medium-Strong |

| C-O stretch | 1200 - 1300 | Medium |

| C-Cl stretch | 600 - 800 | Medium-Strong |

Note: This table represents predicted absorption regions for the functional groups present in the molecule.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular structure, stability, and reactivity, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of properties for this compound. nih.gov

Key applications include:

Geometry Optimization: DFT can calculate the lowest-energy three-dimensional structure of the molecule, predicting bond lengths and angles.

Electronic Properties: It can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Spectra Prediction: DFT calculations can be used to predict theoretical NMR chemical shifts and vibrational (IR) frequencies, which can be compared with experimental data to confirm structural assignments. researchgate.net

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a relatively flexible molecule like this compound, which has rotational freedom around the C6-CH₂Cl bond, conformational analysis is particularly important.

Using molecular mechanics or quantum mechanical methods, a systematic search can be performed to identify the different possible spatial arrangements (conformers) of the molecule and their relative energies. This analysis helps to determine the most stable, low-energy conformation(s) that the molecule is likely to adopt. Understanding the preferred conformation is essential as it can influence the molecule's physical properties and biological activity.

In Silico Studies of Molecular Interactions

Computational, or in silico, methods are pivotal in modern chemical and pharmaceutical research for predicting and analyzing the interactions of molecules at an atomic level. For this compound and its derivatives, while specific comprehensive studies on the parent compound are not extensively detailed in public literature, a robust understanding of its potential molecular interactions can be extrapolated from computational studies on analogous pyridin-3-ol and chloromethylpyridine derivatives. These studies commonly employ techniques such as Density Functional Theory (DFT), molecular docking, and analysis of molecular orbitals to elucidate the structural, electronic, and interactive properties of these compounds.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such studies on pyridine derivatives provide insights into molecular geometry, vibrational frequencies, and the distribution of electron density, which are crucial for understanding potential molecular interactions.

For instance, studies on pyrazolo[3,4-b]pyridin-3-ol derivatives have utilized DFT to determine stable tautomeric forms and to analyze their molecular electrostatic potential (MESP) and frontier molecular orbitals (FMOs). tandfonline.com The MESP is particularly valuable as it helps to identify the electrophilic and nucleophilic sites of a molecule, thereby predicting how it might interact with other molecules. In a typical pyridin-3-ol structure, the MESP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, indicating these as likely sites for hydrogen bond acceptance. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another key aspect of DFT studies. The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of a molecule. A smaller energy gap suggests higher reactivity. For this compound, the presence of the electron-withdrawing chlorine atom and the pyridine ring nitrogen would influence the energies of these orbitals.

A computational study on 4-chloromethyl pyridine hydrochloride, a structural isomer, employed DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its structural and electronic properties. ijcrt.org This analysis included the determination of optimized bond lengths and angles, Mulliken and natural charge analysis, and Natural Bond Orbital (NBO) analysis to investigate donor-acceptor interactions. ijcrt.org Such analyses for this compound would be expected to reveal significant charge delocalization within the pyridine ring and specific charge distributions on the chloromethyl and hydroxyl substituents, governing its interaction patterns.

| Computational Parameter | Typical Findings for Pyridine Derivatives | Relevance to this compound |

| Molecular Geometry | Optimized bond lengths and angles are calculated and often compared with experimental X-ray diffraction data. tandfonline.comijcrt.org | Predicts the most stable three-dimensional conformation of the molecule, which is essential for understanding how it fits into a biological target's active site. |

| Molecular Electrostatic Potential (MESP) | Identifies positive and negative potential regions on the molecule's surface. tandfonline.com | Highlights the likely sites for electrophilic and nucleophilic attacks and hydrogen bonding. The nitrogen and oxygen atoms are expected to be electron-rich, while the hydroxyl hydrogen is electron-poor. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energy gap indicates chemical reactivity and electronic transition properties. tandfonline.com | A smaller gap suggests higher reactivity. The substituents (-Cl, -OH) will modulate this energy gap. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and donor-acceptor interactions within the molecule. ijcrt.org | Reveals the hyperconjugative interactions that contribute to the molecule's stability and electronic properties. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein or enzyme.

In a hypothetical docking study of this compound with a target protein, one could anticipate several key interactions:

The hydroxyl group at the 3-position could act as both a hydrogen bond donor and acceptor.

The nitrogen atom of the pyridine ring is a likely hydrogen bond acceptor.

The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The chloromethyl group could participate in hydrophobic interactions or, in some cases, halogen bonding.

The binding affinity is often quantified by a docking score, which is an estimation of the binding free energy. A more negative score typically indicates a stronger predicted binding affinity. For a series of pyrazolo[3,4-b]pyridine derivatives studied as TRKA inhibitors, docking scores ranged from -12.672 to -14.169 kcal/mol, with the best-fit ligand forming multiple hydrogen and carbon-hydrogen bonds within the active site. nih.gov

| Potential Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | 3-hydroxyl group (-OH) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | 3-hydroxyl group (-OH), Pyridine Nitrogen | Arginine, Lysine, Serine, Threonine, Tyrosine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Chloromethyl group (-CH₂Cl), Pyridine Ring | Alanine, Valine, Leucine, Isoleucine |

| Halogen Bonding | Chlorine atom (-Cl) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

The collective insights from these in silico studies on related compounds allow for a reasoned prediction of the molecular interaction capabilities of this compound. DFT calculations can define its intrinsic electronic and structural properties, while molecular docking simulations can hypothesize how it might bind to a biological receptor, guiding further experimental validation and a deeper understanding of its chemical and biological activities.

Future Research Directions and Analog Development for 6 Chloromethyl Pyridin 3 Ol

Structure-Activity Relationship Studies of Functionalized Analogues

Understanding the structure-activity relationship (SAR) is fundamental to designing molecules with desired biological or chemical properties. For derivatives of 6-(Chloromethyl)pyridin-3-ol, SAR studies are crucial for identifying which structural modifications lead to enhanced efficacy in potential applications. While direct SAR studies on this specific molecule are not extensively published, principles can be drawn from analogous heterocyclic systems.

Research into similar scaffolds, such as 1-phenylbenzazepines, has demonstrated that the presence and position of specific functional groups significantly influence biological activity. For instance, studies have shown that a chloro group at the 6-position of the benzazepine ring can enhance affinity for dopamine (B1211576) D1 receptors. mdpi.com This highlights the potential importance of the chlorine atom within the 6-(chloromethyl) group for molecular interactions.

Future SAR studies on this compound analogues would systematically modify its key features:

The Chloromethyl Group: Replacing the chlorine with other halogens (bromo, fluoro) or with various nucleophiles to introduce ethers, amines, or thioethers would probe the impact of this side chain on activity.

The Hydroxyl Group: Esterification or etherification of the 3-hydroxyl group would alter the molecule's polarity, hydrogen bonding capability, and metabolic stability.

The Pyridine (B92270) Ring: Introduction of additional substituents (e.g., methyl, trifluoromethyl) onto the pyridine core could fine-tune electronic properties and steric profile.

A systematic approach, as outlined in the table below, would be essential for building a comprehensive SAR model.

| Analog Series | Modification Site | Example Functional Groups | Potential Property to Investigate |

| 1 | 6-Chloromethyl | -CH₂Br, -CH₂F, -CH₂OCH₃, -CH₂N(CH₃)₂ | Reactivity, Lipophilicity, Target Binding |

| 2 | 3-Hydroxyl | -OCOCH₃, -OCH₃, -OCF₃ | Hydrogen Bonding, Metabolic Stability |

| 3 | Pyridine Ring | 2-methyl, 4-fluoro, 5-cyano | Electronic Effects, Steric Hindrance |

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the practical application of this compound and its derivatives. Current strategies typically involve the chlorination of the precursor, 6-(Hydroxymethyl)pyridin-3-ol (B1203515). plantaedb.com

Conventional chlorination methods often utilize reagents like thionyl chloride (SOCl₂) or cyanuric chloride. mdpi.com While effective, these reagents can present challenges. For example, using robust chlorinating agents like SOCl₂ requires careful control of reaction conditions to prevent over-conversion, where other functional groups on the pyridine ring might be inadvertently chlorinated. mdpi.com

Future research into novel synthetic pathways should focus on several key areas:

Greener Chlorinating Agents: Investigating milder and more selective chlorinating reagents to minimize side reactions and improve the safety profile of the synthesis.

Catalytic Methods: Developing catalytic approaches for the conversion of the hydroxymethyl group to the chloromethyl group, which could offer higher selectivity and reduce chemical waste.

Advanced Pyridine Synthesis: Exploring modern cyclocondensation reactions for constructing the core pyridine ring with the desired substituents already in place. youtube.comorganic-chemistry.org Methods like the Guareschi-Thorpe reaction or olefin cross-metathesis followed by cyclization represent advanced strategies for building highly substituted pyridines. organic-chemistry.orgrsc.org

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors can enhance reaction control, improve safety, and allow for easier scalability, a significant advantage for large-scale production. vcu.edu

| Synthetic Method | Key Reagents/Conditions | Advantages | Challenges/Areas for Improvement |

| Conventional Chlorination | Thionyl Chloride (SOCl₂) in halogenated solvent | Readily available reagents | Potential for over-conversion, harsh conditions |

| Alternative Chlorination | Cyanuric Chloride / DMF | Milder conditions | Requires adduct formation |

| Modern Cyclocondensation | 1,5-Dicarbonyl compounds, Ammonia (B1221849) | Builds core ring structure efficiently | May require multi-step precursor synthesis |

| Flow Synthesis | Continuous flow reactors | High efficiency, scalability, safety | Requires specialized equipment and optimization |

Expansion of Applications in Emerging Areas of Chemical Research

This compound is primarily valued as a chemical intermediate or building block. Its bifunctional nature—a nucleophilic hydroxyl group and an electrophilic chloromethyl group—allows it to be a versatile starting point for the synthesis of more complex molecules.

Based on the applications of structurally similar compounds, the potential for this compound derivatives is significant in several emerging areas:

Pharmaceutical Development: Analogues such as 6-amino-pyridin-3-ol and 6-(aminomethyl)pyridin-3-ol (B1396202) serve as key intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders like Alzheimer's and Parkinson's disease, by targeting nicotinic acetylcholine (B1216132) receptors. chemimpex.commyskinrecipes.com The chloromethyl group on this compound is a reactive handle that can be used to synthesize libraries of compounds for screening against various biological targets, including kinases and other enzymes.

Agrochemical Research: The pyridine scaffold is a common feature in many herbicides and fungicides. chemimpex.com Derivatives of this compound could be explored for the development of new agrochemicals with novel modes of action or improved environmental profiles.

Materials Science: Pyridine-based ligands are integral in coordination chemistry and can be used to create metal-organic frameworks (MOFs) or support transition metal catalysts. mdpi.com The functional groups on this compound allow for its incorporation into larger polymer structures or attachment to surfaces, opening avenues for new functional materials.

Development of High-Throughput Synthesis and Screening Methodologies

To fully realize the potential of the this compound scaffold, high-throughput synthesis (HTS) and screening methodologies are essential. These approaches enable the rapid creation and evaluation of large libraries of related compounds, accelerating the discovery of molecules with desired properties.